molecular formula C15H15N3O3 B14409653 (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene CAS No. 85785-30-4

(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene

Cat. No.: B14409653
CAS No.: 85785-30-4
M. Wt: 285.30 g/mol
InChI Key: LLSGXEXSRGGFPA-UHFFFAOYSA-N
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Description

(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a methoxy group and two methyl groups on one phenyl ring, and a nitro group on the other phenyl ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The general steps are as follows:

    Diazotization: An aromatic amine, such as 4-methoxy-2,6-dimethylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling: The diazonium salt is then reacted with 4-nitroaniline under basic conditions to form the azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

    Reduction: (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene.

    Oxidation: (E)-1-(4-Carboxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-Methoxyphenyl)-2-(4-nitrophenyl)diazene: Lacks the additional methyl groups, which can affect its chemical reactivity and biological activity.

    (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-aminophenyl)diazene: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    (E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-chlorophenyl)diazene: Contains a chlorine atom instead of a nitro group, which can influence its reactivity and applications.

Uniqueness

(E)-1-(4-Methoxy-2,6-dimethylphenyl)-2-(4-nitrophenyl)diazene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical and biological properties

Properties

CAS No.

85785-30-4

Molecular Formula

C15H15N3O3

Molecular Weight

285.30 g/mol

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)-(4-nitrophenyl)diazene

InChI

InChI=1S/C15H15N3O3/c1-10-8-14(21-3)9-11(2)15(10)17-16-12-4-6-13(7-5-12)18(19)20/h4-9H,1-3H3

InChI Key

LLSGXEXSRGGFPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])C)OC

Origin of Product

United States

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